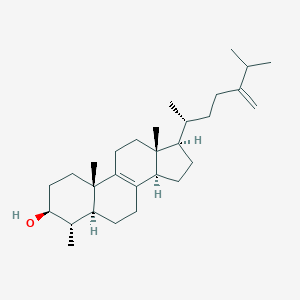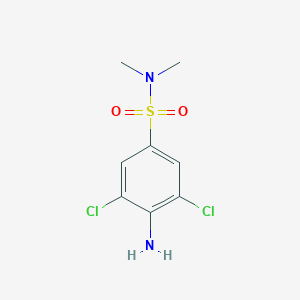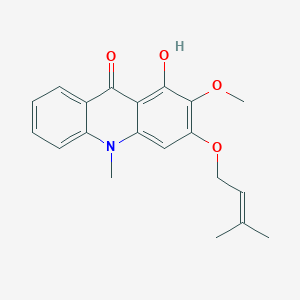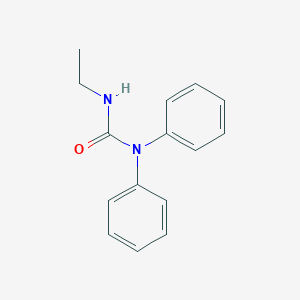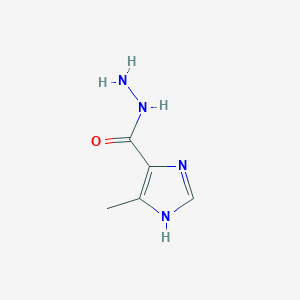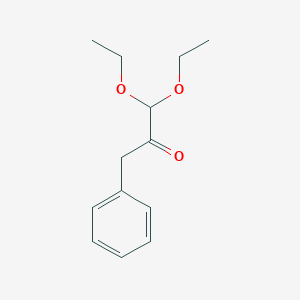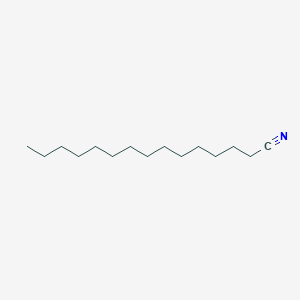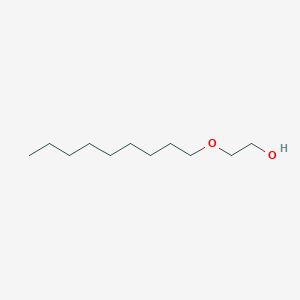
Ethanol, 2-(nonyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(nonyloxy)-, commonly known as nonanol, is a long-chain alcohol with the chemical formula C9H19OH. It is a colorless liquid with a mild, floral odor and is commonly used in the production of perfumes, flavors, and soaps. Nonanol has also been the subject of scientific research due to its potential applications in various fields, including biochemistry and physiology.
Mécanisme D'action
Nonanol is thought to act as a surfactant, disrupting the lipid membranes of cells and altering their properties. It is also thought to interact with specific olfactory receptors in the nose, leading to the perception of its characteristic odor.
Effets Biochimiques Et Physiologiques
Nonanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to disrupt lipid membranes and alter the activity of membrane-bound proteins. In vivo studies have shown that nonanol can elicit a range of physiological responses, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Nonanol has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a well-characterized compound, with a range of established protocols for its use in various experiments. However, nonanol has some limitations as well. Its strong odor can make it difficult to work with, and its effects on biological systems can be variable and difficult to interpret.
Orientations Futures
There are several potential future directions for research on nonanol. One area of interest is the development of new methods for synthesizing nonanol and related compounds, which could expand its potential applications. Another area of interest is the study of nonanol's effects on lipid membranes and membrane-bound proteins, which could lead to new insights into the structure and function of these important biological components. Finally, the use of nonanol as a tool for studying the olfactory system could provide new insights into the mechanisms of smell and the development of new odorants for use in perfumes and other applications.
Méthodes De Synthèse
Nonanol can be synthesized through the hydroformylation of 1-octene, which involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrogenated to form nonanol.
Applications De Recherche Scientifique
Nonanol has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a surfactant to study the properties of lipid membranes and their interactions with proteins. It has also been used as a solvent in the extraction and purification of proteins and DNA. In physiology, nonanol has been used as a tool to study the olfactory system, as it is a common odorant that activates a specific class of olfactory receptors.
Propriétés
Numéro CAS |
18913-04-7 |
|---|---|
Nom du produit |
Ethanol, 2-(nonyloxy)- |
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-nonoxyethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |
Clé InChI |
IVVIWWSNOHDUFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCO |
SMILES canonique |
CCCCCCCCCOCCO |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
2-(nonyloxy)-Ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
